molecular formula C11H8ClF2N B12069737 2-Chloro-3-(difluoromethyl)-6-methylquinoline

2-Chloro-3-(difluoromethyl)-6-methylquinoline

Cat. No.: B12069737
M. Wt: 227.64 g/mol
InChI Key: OACGFWAWHIRACG-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-6-methylquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that include halogenation, cyclization, and difluoromethylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-6-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethyl)-6-methylquinoline is unique due to the presence of both chlorine and difluoromethyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8ClF2N

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-6-methylquinoline

InChI

InChI=1S/C11H8ClF2N/c1-6-2-3-9-7(4-6)5-8(11(13)14)10(12)15-9/h2-5,11H,1H3

InChI Key

OACGFWAWHIRACG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(F)F

Origin of Product

United States

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